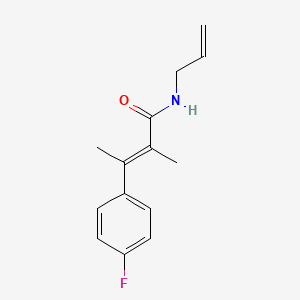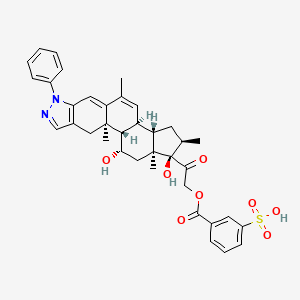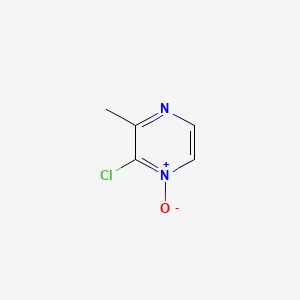
1-Methyl-4-(phenylethynyl)benzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenylethynyl)benzene can be synthesized through various methods, including the Stille cross-coupling reaction. This reaction involves the coupling of an organotin compound with an organic electrophile under the influence of a palladium catalyst . Another method involves the use of sulfenate anions as catalysts in the formation of diaryl acetylenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and high-throughput experimentation can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation of the compound can lead to the formation of partially or fully hydrogenated products.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, influenced by the electron-donating or withdrawing nature of substituents.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Electrophilic Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
- Hydrogenated derivatives of this compound.
- Substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-4-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of liquid crystal compositions and organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylethynyl)benzene in various applications involves its ability to participate in π-conjugation and electron transfer processes. In OLEDs, for example, the compound acts as an emitter and hole transport layer, facilitating efficient electroluminescence . In biochemical assays, its interaction with specific molecular targets can be studied to understand its binding affinity and activity .
Comparison with Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with two phenylethynyl groups.
4-Methyldiphenylacetylene: Another derivative with a similar core structure.
Uniqueness: 1-Methyl-4-(phenylethynyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
1-methyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVYSAMNKKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186529 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3287-02-3 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Chloro-4-[[(2-chloroethyl)thio]methyl]benzene](/img/structure/B1622844.png)


